2-Bromoethyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromoethyl benzoate often involves regioselective processes, employing neighboring-group participation to achieve high efficiency and specificity. For example, a regioselective 2,4-dibromohydration of conjugated enynes has been developed for synthesizing 2-(2,4-dibromobut-2-enoyl)benzoate, showcasing the utility of bromo-functionalized benzoates in organic synthesis (Yuan et al., 2018). This approach underlines the versatility of bromoethyl benzoate derivatives in accessing a variety of functionalized organic compounds.
Molecular Structure Analysis
Crystal structure analyses of bromo-benzoate derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insight into their molecular architecture. These studies reveal two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O or π–π interactions, highlighting the influence of bromo substituents on the molecular packing and interaction patterns in solid states (Suchetan et al., 2016).
Chemical Reactions and Properties
Bromoethyl benzoate derivatives participate in various chemical reactions, including cycloadditions, C-H activation, and nucleophilic substitutions, demonstrating their reactivity and utility in synthesizing complex molecules. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized compounds from 1,2-bis(trimethylsilyl)benzenes involves bromo derivatives as key intermediates, showcasing their role in facilitating diverse chemical transformations (Reus et al., 2012).
Scientific Research Applications
Chemical Reactions and Synthesis
2-Bromoethyl benzoate is involved in various chemical reactions and synthesis processes. It hydrolyzes quickly with sodium hydroxide to yield benzoic acid (Nonnenmacher & Plieninger, 1982). Additionally, it is utilized in the synthesis of phenacyl benzoates, which have applications in synthetic and photochemistry due to their photosensitive blocking groups and ease of cleavage under mild conditions (Kumar et al., 2014).
Material Science and Polymerization
In material science, 2-Bromoethyl benzoate is used in the polymerization process. The thermal polymerization of alkali 4-(2-bromoethyl)benzoates (2-BEBAs) leads to the production of different polymeric materials depending on the conditions and reactants used (Akutsu et al., 1999).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of 2-Bromoethyl benzoate, such as biphenyl ester derivatives, have been synthesized and evaluated for their anti-tyrosinase activities. This research contributes to the development of treatments for conditions related to tyrosinase activity (Kwong et al., 2017).
Spectroscopy and Molecular Studies
2-Bromoethyl benzoate and its derivatives are studied for their mass spectral behavior, which provides insights into the kinetic and molecular structure of these compounds. This research is important for understanding the fundamental properties of chemical compounds (Shapiro & Tomer, 1970).
RNA and DNA Synthesis
It's also used in the synthesis of protected ribonucleosides, contributing to the field of nucleic acid research. This application is crucial for advancing our understanding of genetic materials and their synthesis (Kempe et al., 1982).
Environmental Science
In environmental science, studies have been conducted on the stable degradation of benzoate by certain bacteria. This research is important for understanding and managing the environmental impact of various chemical compounds (Kim et al., 2002).
Safety And Hazards
2-Bromoethyl benzoate can cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling it. It should be used only in well-ventilated areas .
properties
IUPAC Name |
2-bromoethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBBDZULQFKSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335150 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl benzoate | |
CAS RN |
939-54-8 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethyl Benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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